1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide
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Overview
Description
1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a triazolo-pyridazinyl moiety and a trimethoxyphenyl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolo-pyridazinyl core and the subsequent attachment of the trimethoxyphenyl and piperidine-4-carboxamide groups. Common reagents used in these reactions include hydrazine derivatives, alkylating agents, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially affecting its reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting cellular processes and signaling pathways. Detailed studies on its binding affinity and specificity are crucial to understanding its effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolo core and have been studied for their potential as kinase inhibitors.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles: These compounds are known for their antitubercular activity and share structural similarities with the triazolo-pyridazinyl moiety.
Uniqueness
1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H26N6O4 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H26N6O4/c1-13-23-24-18-5-6-19(25-27(13)18)26-9-7-14(8-10-26)21(28)22-15-11-16(29-2)20(31-4)17(12-15)30-3/h5-6,11-12,14H,7-10H2,1-4H3,(H,22,28) |
InChI Key |
GROJJDLMUOFPJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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